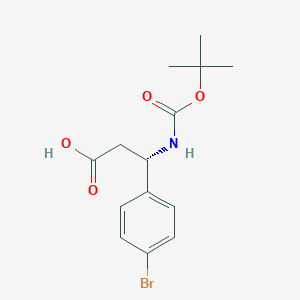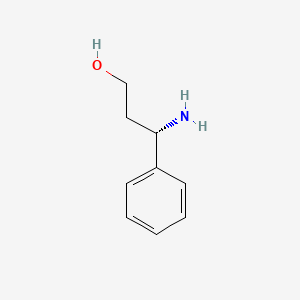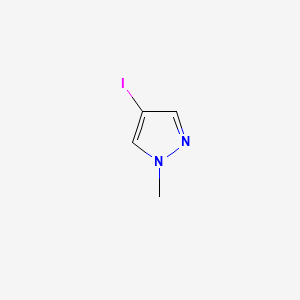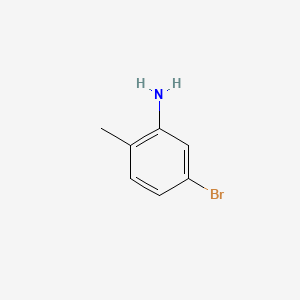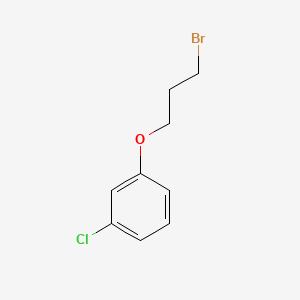
3-Bromo-2-(trifluoromethyl)quinolin-4-ol
Vue d'ensemble
Description
3-Bromo-2-(trifluoromethyl)quinolin-4-ol, also known as 3-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline, is a chemical compound with the molecular formula C10H5BrF3NO . It has a molecular weight of 292.05 g/mol .
Synthesis Analysis
The synthesis of quinoline and its analogues has been extensively studied due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol consists of a benzene ring fused with a pyridine moiety . The compound contains a bromine atom, a trifluoromethyl group, and a hydroxyl group attached to the quinoline ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol include a molecular weight of 292.05 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, and Complexity can be computed .Applications De Recherche Scientifique
Synthesis of Fluorinated Quinolines
3-Bromo-2-(trifluoromethyl)quinolin-4-ol: is a valuable precursor in the synthesis of fluorinated quinolines, which are important due to their enhanced biological activity. The incorporation of fluorine atoms into quinolines can lead to compounds with significant antibacterial, antineoplastic, and antiviral properties .
Antibacterial Agents
The structure of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol can be modified to produce fluoroquinolones, a class of antibacterial drugs. These compounds exhibit a broad spectrum of antibacterial activity and are used in the treatment of various bacterial infections .
Antimalarial Drugs
Fluorinated quinolines derived from 3-Bromo-2-(trifluoromethyl)quinolin-4-ol have been used as a scaffold for the development of synthetic antimalarial drugs. The presence of fluorine is known to enhance the efficacy of these drugs .
Antineoplastic Agents
Compounds synthesized from 3-Bromo-2-(trifluoromethyl)quinolin-4-ol have shown promise as antineoplastic agents. They can act as enzyme inhibitors and have potential applications in the treatment of cancer .
Agricultural Chemicals
The chemical structure of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol allows for its use in the development of agricultural chemicals. These compounds can serve as pesticides or herbicides, contributing to crop protection strategies .
Material Science
In material science, 3-Bromo-2-(trifluoromethyl)quinolin-4-ol can be utilized to create components for liquid crystals and cyanine dyes. These applications are significant in the production of displays and various dyeing processes .
Microtubule-Targeted Agents
Recent research has explored the use of 3-Bromo-2-(trifluoromethyl)quinolin-4-ol derivatives as microtubule-targeted agents (MTAs). These compounds have been evaluated for their cytotoxicity against various cancer cell lines, showing potential as cancer therapeutics .
Organic Synthesis
This compound is also instrumental in organic synthesis, particularly in the construction of complex molecules through reactions like cross-coupling. It serves as a building block for creating diverse organic compounds with potential pharmaceutical applications .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of the compound “3-Bromo-2-(trifluoromethyl)quinolin-4-ol” are currently unknown . This compound belongs to a class of compounds known as heterocyclic aromatic compounds , which are often involved in a wide range of biological activities
Result of Action
The molecular and cellular effects of “3-Bromo-2-(trifluoromethyl)quinolin-4-ol” are currently unknown . The effects would depend on the compound’s specific targets and mode of action. Detailed studies are needed to characterize these effects.
Action Environment
The action, efficacy, and stability of “3-Bromo-2-(trifluoromethyl)quinolin-4-ol” can be influenced by various environmental factors These may include pH, temperature, presence of other molecules, and specific conditions within the cellular or body environment
Propriétés
IUPAC Name |
3-bromo-2-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-7-8(16)5-3-1-2-4-6(5)15-9(7)10(12,13)14/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBOSNAIPXNQLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382349 | |
| Record name | 3-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(trifluoromethyl)quinolin-4-ol | |
CAS RN |
59108-47-3 | |
| Record name | 3-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 59108-47-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



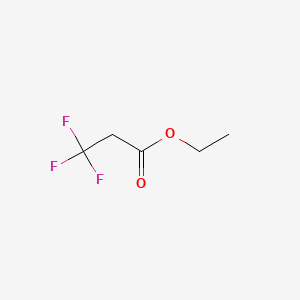


![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1273117.png)

